molecular formula C12H19NO5 B2744331 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate CAS No. 188528-95-2

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B2744331
CAS No.: 188528-95-2
M. Wt: 257.286
InChI Key: OFHTXTVNVCVIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

This compound is a useful intermediate in organic synthesis , and its targets would depend on the specific reactions it is involved in.

Action Environment

It is known that the compound’s stability is related to the ph of the solution it is in . In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (pH 4-6), it can exist relatively stably .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Comparison with Similar Compounds

1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of ethyl 1-boc-2-oxopyrrolidine-3-carboxylate, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 2-oxopyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-13(9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHTXTVNVCVIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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